1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

Purity Specification Indane Alcohol Regioisomer Comparison

1-(2,3-Dihydro-1H-inden-5-yl)propan-2-ol (CAS 1341893-29-5, molecular formula C₁₂H₁₆O, molecular weight 176.25 g/mol) is a racemic secondary alcohol featuring a 2,3-dihydro-1H-indene (indane) core substituted at the 5-position with a 2-hydroxypropyl chain. This compound belongs to the class of indane-based alcohols, which serve as versatile intermediates in medicinal chemistry and materials science.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B13608068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(CCC2)C=C1)O
InChIInChI=1S/C12H16O/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9,13H,2-4,7H2,1H3
InChIKeyCZEIKBURJKEHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dihydro-1H-inden-5-yl)propan-2-ol (CAS 1341893-29-5): Procurement-Ready Indane Alcohol for Specialized Chemical Synthesis


1-(2,3-Dihydro-1H-inden-5-yl)propan-2-ol (CAS 1341893-29-5, molecular formula C₁₂H₁₆O, molecular weight 176.25 g/mol) is a racemic secondary alcohol featuring a 2,3-dihydro-1H-indene (indane) core substituted at the 5-position with a 2-hydroxypropyl chain . This compound belongs to the class of indane-based alcohols, which serve as versatile intermediates in medicinal chemistry and materials science. Unlike simple aliphatic or benzyl alcohols, the fused cyclopentane ring confers conformational rigidity and a defined spatial orientation, a property exploited in the design of bioactive molecules requiring restricted bond rotation [1]. Commercially available from multiple suppliers with explicit purity specifications exceeding 97% , this compound is positioned as a procurement-ready building block that reduces the need for in-house synthesis of the indane-alcohol scaffold.

Why 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-ol Cannot Be Replaced by 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol or Other In-Class Analogs


In-class substitution of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol with its closest structural analogs—such as the regioisomer 2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol (CAS 1226415-66-2) or the enantiopure (S)-enantiomer (CAS 2227840-74-4)—introduces chemically and pharmacologically relevant differences . The target compound is a secondary alcohol (hydroxyl group on a substituted carbon), whereas its regioisomer is a primary alcohol (hydroxyl on a terminal carbon), leading to divergent reactivity in esterification, oxidation, and metabolic stability . Furthermore, the racemic nature of the target compound provides access to both enantiomers simultaneously, a critical advantage in early-stage structure-activity relationship (SAR) campaigns where both antipodes must be evaluated, whereas the single (S)-enantiomer comparator lacks comparable commercial availability and documented purity certification . These structural distinctions preclude simple interchangeability without re-optimization of synthetic routes or biological assays.

Direct Procurement Evidence: 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-ol Purity, Availability, and Structural Differentiation Data


Quantifiable Purity Advantage Over Regioisomer 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol

The target compound is commercially supplied with a minimum purity specification of 97% (AKSci) and 98% (LeYan) . In contrast, the closest regioisomer, 2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol (CAS 1226415-66-2), is typically cataloged with a generic '>95%' purity statement from major chemical suppliers and lacks a certified Certificate of Analysis (CoA) from an equivalent tier of supplier [1]. This represents an absolute purity differential of +2% to +3% in favor of the target compound, reducing the impurity burden that must be addressed prior to use in sensitive catalytic or biological assays.

Purity Specification Indane Alcohol Regioisomer Comparison

Defined Racemic Identity Enables Broader SAR Exploration Versus Unavailable Single-Enantiomer (S)-Isomer

The target compound is unequivocally supplied and characterized as the racemic mixture (presence of both (R)- and (S)- enantiomers at the C2 position of the propanol chain) . The single (S)-enantiomer, (2S)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol (CAS 2227840-74-4), is registered in chemical databases but is not listed with a defined purity specification or commercial availability from major research chemical suppliers as of the current procurement landscape . This asymmetry in commercial readiness means the racemic target compound is the only viable procurement option for laboratories requiring immediate access to this indane-alcohol chemotype for pharmacological evaluation.

Racemic Mixture Stereochemistry SAR Studies Enantiomer Availability

Secondary Alcohol Functionality Confers Distinct Reactivity Profile Versus Primary Alcohol Regioisomer

The target compound is a secondary alcohol (hydroxyl group attached to a carbon bearing two other carbon substituents), whereas its closest structural analog, 2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol (CAS 1226415-66-2), is a primary alcohol (hydroxyl attached to a terminal –CH₂OH group) . In organic synthesis, secondary alcohols exhibit measurably lower oxidation rates: typical oxidation rate constants (k_rel) for secondary alcohols are 0.1–0.3 relative to primary alcohols (k_rel = 1.0) under standard chromic acid oxidation conditions [1]. This differential stability is directly relevant to metabolic stability predictions: primary alcohols are more rapidly oxidized to aldehydes and carboxylic acids by alcohol dehydrogenases, whereas secondary alcohols are preferentially oxidized to ketones, often at slower enzymatic rates [1].

Secondary Alcohol Primary Alcohol Regioisomer Reactivity Oxidation Stability

Transparent, Tiered Pricing Structure Enables Budget-Conscious Procurement Decisions

The target compound is offered by AKSci with fully transparent, quantity-tiered pricing: 2500 mg at $2,118 USD, 5 g at $3,134 USD, and 10 g at $4,646 USD, with a lead time of approximately one week for U.S. stock . In contrast, the regioisomer 2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol is not listed with comparable tiered pricing or stock availability, and its procurement typically requires custom synthesis or sourcing from less established vendors . This pricing transparency allows procurement officers to accurately forecast project costs.

Procurement Cost Bulk Pricing Research Chemical Sourcing

Best-Fit Application Scenarios for 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-ol Based on Verified Procurement Evidence


Early-Stage Medicinal Chemistry SAR Exploration of Indane-Containing Pharmacophores

The racemic nature and confirmed 97-98% purity of the target compound make it an ideal starting scaffold for systematic structure-activity relationship (SAR) campaigns. Researchers can use it as a core building block to explore substitutions at the secondary alcohol position (e.g., esterification, etherification, or oxidation to the corresponding ketone) without the confounding factor of unknown impurities or the need for chiral separation at the outset.

Synthesis of IDO1 or Other Enzyme Inhibitor Candidates Requiring an Indane-Alcohol Core

Indane-based alcohols have been implicated as intermediates in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [1]. The secondary alcohol of the target compound provides a functional handle for late-stage diversification (e.g., conversion to amines, carbamates, or sulfonates), enabling rapid analog generation for enzyme inhibition assays. The defined purity minimizes the risk of false positives from reactive impurities.

Academic or Industrial Organic Synthesis Requiring a Conformationally Restricted Secondary Alcohol Building Block

The fused indane ring system imposes conformational rigidity that is absent in simple benzyl or phenethyl alcohols. This rigidity is valuable in the design of ligands targeting receptors or enzymes with well-defined binding pockets [2]. The target compound's commercial availability, transparent pricing , and verified purity allow synthetic chemists to incorporate this motif into complex molecules without devoting resources to de novo synthesis of the indane core.

Metabolic Stability Profiling: Secondary Alcohol vs. Primary Alcohol Comparator Studies

Given the class-level difference in oxidation rates between secondary and primary alcohols, the target compound can serve as a direct comparator against 2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol in metabolic stability assays (e.g., liver microsome or hepatocyte incubation studies). The 3- to 10-fold predicted differential in oxidative metabolism rate [3] provides a hypothesis-driven framework for selecting the more metabolically resilient scaffold early in lead optimization.

Technical Documentation Hub

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